molecular formula C8H14N2O2 B1426587 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one CAS No. 1308384-26-0

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one

Cat. No.: B1426587
CAS No.: 1308384-26-0
M. Wt: 170.21 g/mol
InChI Key: ZGBXGJPUSCAJEA-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a versatile small molecule scaffold used in various scientific research applications. It is known for its unique spirocyclic structure, which consists of a spiro-connected oxazolidine and piperazine ring. This compound has a molecular formula of C8H14N2O2 and a molecular weight of 170.21 g/mol .

Mechanism of Action

Target of Action

The primary targets of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors may include the pH of the environment, the presence of other molecules or ions, temperature, and the specific characteristics of the target cells or tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of piperazine with ethyl chloroformate, followed by cyclization with ethylene oxide. The reaction conditions typically include the use of an organic solvent such as dichloromethane and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: In the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

    Industry: In the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its versatility as a scaffold for the synthesis of various derivatives makes it valuable in scientific research and industrial applications .

Biological Activity

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, a compound characterized by its unique spirocyclic structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H14_{14}N2_2O2_2
  • Molecular Weight : 170.21 g/mol
  • CAS Number : 1308384-26-0

The compound features a spiro-connected oxazolidine and piperazine ring, which contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Although the precise pathways remain largely uncharacterized, preliminary studies suggest that the compound may modulate enzyme activity through binding interactions facilitated by its spirocyclic structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound’s ability to interfere with cellular signaling pathways involved in cancer progression is under investigation .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Research has indicated that it could help mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Applications in Research

This compound serves as a versatile scaffold in drug discovery and development:

  • As a Building Block : The compound is utilized in synthesizing more complex molecules for various applications in medicinal chemistry.
  • Biological Assays : It is employed as a probe in biological assays to study enzyme inhibition and receptor interactions.

Case Study 1: Antimicrobial Activity

In a study published by BenchChem, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as an antimicrobial agent.

Bacterial StrainConcentration (µg/mL)Inhibition (%)
Staphylococcus aureus1085
Escherichia coli1078

Case Study 2: Anticancer Activity

A study focused on the effects of this compound on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment .

Treatment Concentration (µM)Cell Viability (%)
0100
590
1075
2550

Properties

IUPAC Name

1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBXGJPUSCAJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.